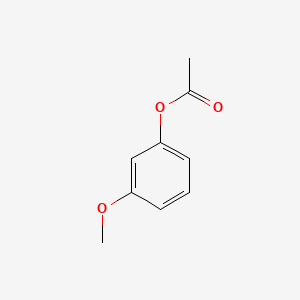

3-Methoxyphenyl acetate

Beschreibung

The exact mass of the compound 3-Methoxyphenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNGKGFOZQMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202925 | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-83-2 | |

| Record name | m-Anisyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methoxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYPHENYL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXYPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3-Methoxyphenyl acetate physical and chemical properties

Identity, Physicochemical Profile, and Application in Drug Discovery

Executive Summary

3-Methoxyphenyl acetate (CAS: 5451-83-2) is a phenolic ester derivative of resorcinol monomethyl ether. In pharmaceutical research, it serves two primary functions: as a masked phenolic intermediate protecting the hydroxyl group during multi-step synthesis, and as a substrate for the Fries rearrangement , yielding hydroxyacetophenones (precursors to flavonoids and chalcones).

This guide provides a rigorous technical profile of 3-methoxyphenyl acetate, distinguishing it from common structural isomers that frequently cause experimental error. It includes validated physicochemical data, synthesis protocols, and mechanistic pathways for its primary applications.

Critical Disambiguation: The "Nomenclature Trap"

WARNING: A significant portion of online databases and supplier catalogs conflate three distinct molecules due to similar naming conventions. Selecting the wrong isomer will result in total synthesis failure.[1]

| Compound Name | 3-Methoxyphenyl acetate (Target) | Methyl 3-methoxyphenylacetate | 3-Methoxybenzyl acetate |

| Structure Class | Phenolic Ester | Phenylacetic Acid Ester | Benzyl Alcohol Ester |

| CAS Number | 5451-83-2 | 18927-05-4 | 10332-40-8 |

| Formula | |||

| Key NMR Feature | Acetate | Methoxy ester | Benzylic |

| Reactivity | Fries Rearrangement, Hydrolysis | Alpha-alkylation, Hydrolysis | Hydrogenolysis, Hydrolysis |

Physicochemical Profile (CAS: 5451-83-2)[2][3]

| Property | Value | Technical Note |

| Molecular Weight | 166.17 g/mol | Monoisotopic Mass: 166.06 |

| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/storage.[1][2] |

| Boiling Point | 262°C (Predicted) | Experimental: ~130-135°C @ 15 mmHg |

| Density | 1.131 g/cm³ (Predicted) | Denser than water.[1] |

| Solubility | Immiscible in water | Soluble in EtOH, |

| Refractive Index | High aromatic content increases RI.[1] | |

| Lipophilicity | LogP ~ 1.6 | Moderate permeability; suitable for cell-based assays. |

Synthetic Routes & Mechanistic Insight

Synthesis: Nucleophilic Acyl Substitution

The most robust synthesis involves the acetylation of 3-methoxyphenol (resorcinol monomethyl ether). While acetyl chloride (

Protocol: Base-Catalyzed Acetylation

-

Reagents: 3-Methoxyphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq) or

with catalytic DMAP (0.1 eq). -

Solvent: Dichloromethane (DCM) or neat (if using excess pyridine).

-

Procedure:

-

Dissolve 3-methoxyphenol in DCM at 0°C under

. -

Add base (Pyridine/DMAP).

-

Add

dropwise to control exotherm.[1] -

Stir at RT for 4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

-

-

Workup: Quench with saturated

, extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over -

Yield: Typically >90%.

Pathway Visualization

The following diagram illustrates the synthesis and the critical downstream "Fries Rearrangement" pathway used in drug discovery.

Caption: Synthesis of 3-methoxyphenyl acetate and its divergence into isomeric hydroxyacetophenones via Fries Rearrangement.

Reactivity in Drug Design: The Fries Rearrangement

The primary utility of 3-methoxyphenyl acetate in medicinal chemistry is as a precursor for hydroxyacetophenones . Upon heating with a Lewis acid (Aluminum Chloride,

-

Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond. An acylium ion (

) is generated (or forms a tight ion pair) and attacks the aromatic ring via Electrophilic Aromatic Substitution (EAS). -

Regioselectivity: The methoxy group is a strong ortho/para director.[1]

-

Ortho-Attack (relative to phenol oxygen): Yields 2-hydroxy-4-methoxyacetophenone (Paeonol isomer).

-

Para-Attack: Yields 4-hydroxy-2-methoxyacetophenone.

-

-

Causality in Protocol: High temperatures (>100°C) generally favor the ortho product due to thermodynamic stability (chelation between the carbonyl and the free phenol hydroxyl).

Analytical Characterization

To validate the synthesis of 3-methoxyphenyl acetate, use the following spectroscopic markers.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.25 - 7.30 | Triplet (t) | 1H | H-5 (Meta) |

| Aromatic | 6.80 - 6.95 | Multiplet (m) | 3H | H-2, H-4, H-6 |

| Methoxy | 3.81 | Singlet (s) | 3H | |

| Acetate | 2.29 | Singlet (s) | 3H |

Diagnostic Check: If you see a singlet at ~5.1 ppm (2H), you have synthesized 3-Methoxybenzyl acetate, not the phenyl acetate.

Infrared Spectroscopy (IR)

-

Ester Carbonyl (

): Strong band at 1760–1770 -

C-O Stretch: 1190–1210

. -

Absence of OH: No broad band at 3200–3500

(confirms complete acetylation).

Experimental Protocol: Hydrolysis Assay

3-Methoxyphenyl acetate is often used to assess esterase activity because the cleavage releases 3-methoxyphenol. While less chromogenic than nitrophenols, it can be monitored via HPLC or UV (shift in

Protocol:

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Substrate Preparation: Dissolve 3-methoxyphenyl acetate in DMSO (10 mM stock).

-

Reaction:

-

Add 190

L Buffer + Enzyme (e.g., Porcine Liver Esterase) to well. -

Initiate with 10

L Substrate Stock.[1] -

Incubate at 37°C.

-

-

Detection: Monitor decrease in absorbance at 270 nm (ester) or appearance of phenol peak (HPLC, RT shift).

References

-

PubChem Database. 3-Methoxyphenyl acetate (Compound Summary).[4][5] National Library of Medicine.[1] [Link]

-

Cheméo. Chemical Properties of Phenol, 3-methoxy-, acetate.[Link]

-

NIST Chemistry WebBook. Acetic acid, 3-methoxyphenyl ester.[Link]

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0247813) [np-mrd.org]

- 2. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]

- 4. M-Methoxyphenyl acetate | C9H10O3 | CID 138507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. M-Methoxyphenyl acetate | C9H10O3 | CID 138507 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxyphenyl Acetate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of 3-Methoxyphenyl acetate, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. From its likely origins in the late 19th to early 20th century, rooted in the foundational principles of esterification, this document traces its history, elucidates its physicochemical properties, and details modern synthetic protocols. Furthermore, it delves into the compound's role as a key intermediate in the synthesis of various pharmaceutical agents, offering insights for researchers and professionals in the field.

Introduction: Unveiling a Key Synthetic Building Block

3-Methoxyphenyl acetate, also known as m-acetoxyanisole, is an aromatic ester that has quietly established itself as a valuable building block in the fine chemicals and pharmaceutical industries. While not a household name, its strategic combination of a methoxy and an acetate group on a benzene ring provides a unique chemical scaffold for constructing more complex molecules. The presence of these functional groups allows for a range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

This guide will provide a thorough understanding of 3-Methoxyphenyl acetate, from its fundamental properties to its practical applications. We will explore its historical context, examine its synthesis, and highlight its significance in the development of therapeutic agents.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for 3-Methoxyphenyl acetate is not readily identifiable in historical archives, its conceptualization and first synthesis can be logically placed within the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The foundational work on esterification, most notably the Fischer-Speier esterification first described in 1895, provided the fundamental chemical knowledge for the synthesis of esters from carboxylic acids and alcohols (or phenols). Given the availability of 3-methoxyphenol and acetic anhydride or acetyl chloride during this period, the synthesis of 3-Methoxyphenyl acetate would have been a straightforward application of these established methods.

The historical significance of 3-Methoxyphenyl acetate lies not in a dramatic discovery, but in its emergence as a useful, readily preparable intermediate. The methoxy group, a common feature in many natural products, was and continues to be a crucial element in medicinal chemistry, often improving a drug's binding, physicochemical properties, and metabolic behavior. The acetate group, on the other hand, can serve as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, or it can be a precursor for other functional groups.

Early 20th-century chemical literature, including publications such as the Berichte der deutschen chemischen Gesellschaft, contains numerous examples of the synthesis and reactions of substituted phenyl acetates, laying the groundwork for the eventual use of compounds like 3-Methoxyphenyl acetate in more complex synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 5451-83-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 80 °C at 0.5 mmHg | [2] |

| Density | 1.12 g/cm³ | [2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and ethyl acetate. | [2] |

| Refractive Index | 1.5130-1.5180 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 3-Methoxyphenyl acetate is characterized by signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C=O of the ester group and the C-O bonds of the ester and ether linkages.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Synthesis of 3-Methoxyphenyl Acetate: A Practical Guide

The synthesis of 3-Methoxyphenyl acetate is typically achieved through the acetylation of 3-methoxyphenol. This can be accomplished using several methods, with the choice of reagent and conditions often dictated by the desired scale, purity, and cost-effectiveness.

Acetylation using Acetic Anhydride

This is a common and straightforward method for the preparation of phenolic acetates.

Reaction:

A simplified representation of the acetylation of 3-methoxyphenol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 equivalent).

-

Reagent Addition: Add acetic anhydride (1.1 to 1.5 equivalents). A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be used to accelerate the reaction, though it often proceeds without a catalyst upon heating.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The product can then be extracted with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Methoxyphenyl acetate. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Using a slight excess of acetic anhydride ensures the complete conversion of the starting phenol.

-

Catalyst (Optional): The addition of an acid or base catalyst can significantly increase the reaction rate by activating the acetic anhydride or the phenol, respectively. However, for simple phenols, heating is often sufficient.

-

Aqueous Work-up: The addition of water hydrolyzes the unreacted acetic anhydride to the more easily removable acetic acid. The sodium bicarbonate wash neutralizes the acidic byproducts.

Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for less reactive phenols or when milder reaction conditions are desired.

Reaction:

A simplified representation of the acetylation using acetyl chloride.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-methoxyphenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add a base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The work-up and purification procedure is similar to the acetic anhydride method, involving an aqueous wash, extraction, and solvent removal.

Causality Behind Experimental Choices:

-

Use of a Base: The reaction of acetyl chloride with a phenol generates hydrochloric acid, which can be corrosive and can lead to side reactions. A non-nucleophilic base is used to neutralize the HCl as it is formed, driving the reaction to completion.

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the highly reactive acetyl chloride.

Applications in Drug Development and Organic Synthesis

The utility of 3-Methoxyphenyl acetate in drug development stems from its role as a versatile intermediate. The methoxy and acetate functionalities provide handles for further chemical modifications. Phenolic esters, in general, are important functional groups in various bioactive natural products, agrochemicals, and pharmaceuticals.[3]

Workflow: 3-Methoxyphenyl Acetate as a Pharmaceutical Intermediate

A general workflow illustrating the use of 3-Methoxyphenyl acetate in pharmaceutical synthesis.

While specific examples of its direct incorporation into blockbuster drugs are not always prominent in public literature, its structural motif is found in various classes of therapeutic agents. For instance, methoxy-substituted phenyl rings are common in a wide range of pharmaceuticals, and the ability to introduce or modify functional groups on this ring system is crucial.

The related compound, 3-methoxyphenylacetic acid, is a known intermediate in the synthesis of various pharmaceuticals, including some cardiovascular drugs and antidepressants.[1] 3-Methoxyphenyl acetate can serve as a precursor to 3-methoxyphenylacetic acid through various synthetic routes.

Furthermore, the presence of the methoxy group on the phenyl ring directs electrophilic aromatic substitution to the ortho and para positions, allowing for the introduction of other functional groups. The acetate group can be hydrolyzed back to the phenol, which can then be used in etherification or other reactions. This strategic deprotection is a key aspect of its utility.

Conclusion

3-Methoxyphenyl acetate stands as a testament to the enduring utility of fundamental organic chemistry. While its discovery was likely an unremarkable event in the annals of chemical synthesis, its continued relevance in modern organic synthesis and drug development underscores the importance of simple, versatile building blocks. For researchers and scientists, a firm grasp of its properties, synthesis, and reactivity is essential for the efficient design and execution of complex synthetic strategies aimed at the discovery of new and improved therapeutic agents.

References

-

Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

PubChem. (n.d.). M-Methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research. [Link]

- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (CN106554266B).

Sources

Application Note: A Validated Protocol for the Synthesis of 3-Methoxyphenyl Acetate via Acetylation of 3-Methoxyphenol

Abstract: This document provides a comprehensive, field-tested protocol for the efficient synthesis of 3-methoxyphenyl acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The procedure details the base-catalyzed acetylation of 3-methoxyphenol using acetic anhydride. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the chosen conditions, outlines a robust work-up and purification strategy, and establishes a self-validating framework through integrated safety protocols and analytical checkpoints. The intended audience includes researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing high-purity aryl acetates.

Scientific Foundation and Mechanistic Rationale

The acetylation of phenols is a cornerstone transformation in organic synthesis, primarily employed for the protection of the hydroxyl group or as a key step in the synthesis of more complex molecules.[1] The reaction described herein is a nucleophilic acyl substitution, where the nucleophilic oxygen of the 3-methoxyphenol's hydroxyl group attacks one of the electrophilic carbonyl carbons of acetic anhydride.[2]

The reaction proceeds as follows:

3-Methoxyphenol + Acetic Anhydride → 3-Methoxyphenyl Acetate + Acetic Acid

While this reaction can occur without a catalyst, its rate is often impractically slow.[3] The introduction of a mild base, such as sodium bicarbonate, serves a dual purpose. First, it deprotonates the weakly acidic phenol to form a phenoxide ion. This phenoxide is a significantly more potent nucleophile than the neutral phenol, thereby dramatically accelerating the rate of nucleophilic attack on the acetic anhydride. Second, the base neutralizes the acetic acid byproduct generated during the reaction, preventing potential side reactions or equilibrium shifts.[4] Alternative catalysts, such as pyridine or triethylamine, are also highly effective but present greater challenges in removal and carry higher toxicity profiles.[1] The use of sodium bicarbonate represents a greener and more practical approach for many applications, offering excellent yields and simplified work-up procedures.[4]

Materials, Reagents, and Equipment

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | CAS No. | Physical Form | Key Hazards |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-19-6 | Liquid/Solid | Harmful if swallowed, Skin/Eye Irritant[5][6][7] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Liquid | Corrosive, Flammable, Lachrymator[8][9] |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solid | Minimal |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid | Flammable, Eye Irritant |

| Saturated NaCl (Brine) | NaCl (aq) | N/A | N/A | Solution | Minimal |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Solid | Minimal |

Required Equipment

-

Round-bottom flasks (appropriate sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Workflow for Synthesis and Purification

The overall process is visualized in the workflow diagram below, outlining the key stages from initial setup to the isolation of the pure product.

Caption: Experimental workflow for the acetylation of 3-methoxyphenol.

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator; always handle with care, wearing appropriate PPE.[8][9] 3-Methoxyphenol is an irritant.[5][7]

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (10.0 g, 80.5 mmol, 1.0 eq).

-

Add ethyl acetate (80 mL) to dissolve the starting material.

-

Add anhydrous sodium bicarbonate (10.1 g, 120.8 mmol, 1.5 eq). The bicarbonate will not dissolve completely, forming a slurry.

-

Fit the flask with a reflux condenser. While not strictly necessary for this room-temperature reaction, it prevents solvent loss and exposure to atmospheric moisture.

Acetylation Reaction

-

Begin vigorous stirring of the slurry.

-

Using a dropping funnel, add acetic anhydride (9.1 mL, 96.6 mmol, 1.2 eq) dropwise to the flask over a period of 15-20 minutes. A mild exotherm may be observed. Maintain the temperature near room temperature (20-25°C) with a water bath if necessary.

-

Allow the reaction to stir at room temperature for 2-4 hours.

Reaction Monitoring (Self-Validation)

-

Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Spot the starting material (a solution of 3-methoxyphenol), the co-spot (starting material and reaction mixture), and the reaction mixture.

-

The reaction is complete upon the disappearance of the 3-methoxyphenol spot and the appearance of a new, less polar spot corresponding to the product, 3-methoxyphenyl acetate.

Work-up and Isolation

-

Once the reaction is complete, carefully quench the mixture by slowly adding deionized water (50 mL).

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Separate the layers and retain the organic (top) layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine all organic layers. Wash the combined organic phase sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic anhydride and all acetic acid. Caution: CO₂ evolution may occur; vent the funnel frequently.

-

Saturated NaCl solution (brine) (1 x 50 mL) to remove residual water.[10]

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

-

The crude 3-methoxyphenyl acetate can be purified by vacuum distillation.

-

Assemble a distillation apparatus and distill the oil under reduced pressure. The product is expected to distill at approximately 120-122 °C at 20 mmHg.[11]

-

Collect the pure fraction to yield a colorless liquid. An expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final product, 3-methoxyphenyl acetate (C₉H₁₀O₃, MW: 166.17 g/mol ), should be confirmed using standard analytical techniques.[12]

-

¹H NMR: Expect characteristic peaks for the acetyl methyl protons (~2.3 ppm), the methoxy protons (~3.8 ppm), and the aromatic protons (in the 6.7-7.3 ppm range).

-

¹³C NMR: Expect signals for the acetyl carbonyl (~169 ppm), the acetyl methyl (~21 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons.

-

FTIR: Look for a strong carbonyl (C=O) stretch around 1760 cm⁻¹ and C-O stretches.

-

GC-MS: Provides purity assessment and confirms the molecular weight with a molecular ion peak (m/z) of 166.[13]

References

-

[Acetylation Reaction Mechanism-Organic Chemistry]. (2020). YouTube. [Link]

-

[Acetylation of alcohols and phenols. | Download Table]. (n.d.). ResearchGate. [Link]

- [CN102643192A - Preparation method of methoxyphenylacetic acid]. (n.d.).

-

[An Environmentally Friendly and Efficient Green Method for Acylation]. (2024). IJPPR. [Link]

- [CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof]. (n.d.).

-

[Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate]. (2018). MDPI. [Link]

- [US3376351A - Process for producing methoxyphenol or ethoxyphenol]. (n.d.).

-

[Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O]. (2024). MDPI. [Link]

-

[3-Methoxyphenol | C7H8O2 | CID 9007]. (n.d.). PubChem. [Link]

-

[Write the structure of the product(s) that you would expect from the following reaction: Phenol + Acetic anhydride. Also, write a complete reaction.]. (n.d.). Study.com. [Link]

-

[The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride]. (1968). Journal of the Chemical Society B: Physical Organic. [Link]

-

[Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors With Scale-Up Capability]. (2013). Semantic Scholar. [Link]

-

[Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids]. (2024). ACS Omega. [Link]

-

[A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4]. (2004). SciSpace. [Link]

-

[Acetylation of phenols using acetic acid]. (n.d.). Indian Academy of Sciences. [Link]

-

[Homoveratric acid]. (n.d.). Organic Syntheses. [Link]

- [WO 2014/030106 A2]. (2014).

-

[m-Methoxyphenyl acetate | C9H10O3 | CID 138507]. (n.d.). PubChem. [Link]

-

[Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions]. (2018). MDPI. [Link]

-

[Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid]. (2012). PubMed. [Link]

-

[ACETIC ANHYDRIDE HAZARD SUMMARY]. (n.d.). NJ.gov. [Link]

-

[Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis]. (2020). ACS Publications. [Link]

-

[Material Safety Data Sheet - 3-Methoxyphenol, 97%]. (n.d.). Cole-Parmer. [Link]

-

[A green route for the acylation of resorcinol with acetic acid | Request PDF]. (2009). ResearchGate. [Link]

-

[Safety Data Sheet: Acetic acid anhydride]. (n.d.). Carl ROTH. [Link]

-

[Reactions of Tröger's Base Derivatives with Aryne Intermediates]. (2024). ACS Publications. [Link]

-

[Friedel Crafts Acylation Experiment Part 1, Prelab]. (2020). YouTube. [Link]

-

[An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst]. (2017). RSC Publishing. [Link]

-

[4-Methoxybenzyl acetate]. (n.d.). SIELC Technologies. [Link]

-

[Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity]. (2021). PMC - NIH. [Link]

- [CN102690199A - Preparation method for methyl methoxyacetate]. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. homework.study.com [homework.study.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-Methoxyphenol 96 150-19-6 [sigmaaldrich.com]

- 7. fishersci.ca [fishersci.ca]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. M-Methoxyphenyl acetate | C9H10O3 | CID 138507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Note: High-Performance Derivatization Strategies for 3-Methoxyphenyl Acetate and its Metabolites

Topic: Derivatization of 3-Methoxyphenyl acetate for analytical purposes Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, DMPK Scientists, and Analytical Chemists.

Abstract

3-Methoxyphenyl acetate (3-MPA) serves as a critical probe for esterase activity and a structural motif in various pharmaceutical intermediates. However, its analysis in biological matrices (plasma, urine, tissue homogenates) is complicated by its rapid hydrolysis to 3-methoxyphenol (3-MP) by arylesterases. This guide details two robust derivatization workflows: (1) Silylation (BSTFA) for GC-MS quantification of the hydrolytic metabolite, and (2) Dansylation for ultra-sensitive LC-MS/MS or fluorescence detection. These protocols solve the "esterase trap" by stabilizing the analyte and enhancing ionization efficiency.

Introduction & Analytical Challenges

The "Esterase Trap"

In biological systems, 3-MPA is a labile ester. Plasma esterases (specifically propionylarylesterases) rapidly cleave the acetate group, yielding 3-methoxyphenol.

-

Challenge: Direct analysis of the parent ester (3-MPA) requires immediate enzyme inhibition (e.g., acidification or addition of organophosphates like BNPP).

-

Solution: For most pharmacokinetic (PK) and metabolic stability studies, the analytical target is the total 3-methoxyphenol released. However, phenols are polar, active hydrogen donors that tail badly on GC columns and ionize poorly in ESI+ LC-MS.

Derivatization is therefore required to:

-

Block the Phenolic Hydroxyl: Prevents hydrogen bonding with the stationary phase (GC).

-

Enhance Volatility: Lowers boiling point for better peak shape (GC).

-

Introduce Charge/Fluorophore: Increases sensitivity by 100-1000x (LC-MS/Fluorescence).

Chemical Mechanisms[1]

A. GC-MS: Silylation with BSTFA

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton on the phenol group with a trimethylsilyl (TMS) group.

-

Reaction:

-

Outcome: The resulting 3-methoxyphenol-TMS derivative is non-polar, thermally stable, and exhibits a distinct M+ ion (m/z 196) ideal for SIM (Selected Ion Monitoring).

B. LC-MS: Dansylation

Dansyl Chloride (DNS-Cl) reacts with the phenol in basic conditions (pH 10.5) via nucleophilic aromatic substitution.

-

Reaction:

-

Outcome: The dansyl group adds a tertiary amine (easily protonated for ESI+ MS) and a naphthalene fluorophore. This is critical because simple phenols often require ESI- (negative mode), which is prone to high background noise.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on your analytical needs.

Caption: Decision tree for selecting Silylation (GC) vs. Dansylation (LC) based on matrix and sensitivity requirements.

Protocol A: GC-MS Silylation (Gold Standard)

This protocol is robust for quantifying 3-MPA exposure by measuring total 3-methoxyphenol.

Reagents Required[1][2][3][4][5][6][7]

-

Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1] Note: TMCS acts as a catalyst for sterically hindered phenols.[2]

-

Solvent: Anhydrous Pyridine (Scavenges HCl byproduct) or Ethyl Acetate.

-

Internal Standard (IS): 3-Ethoxyphenol or d3-3-Methoxyphenol.

Step-by-Step Methodology

-

Sample Preparation:

-

Take 100 µL of plasma/urine.

-

Add 10 µL of Internal Standard (10 µg/mL).

-

Hydrolysis (Optional but recommended for biologicals): Add 50 µL

-glucuronidase if measuring conjugated metabolites. Incubate 37°C for 1 hour.

-

-

Extraction:

-

Add 500 µL Ethyl Acetate. Vortex 2 mins. Centrifuge 10,000 x g for 5 mins.

-

Transfer supernatant to a glass GC vial.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C. Critical: Ensure sample is completely dry; moisture kills BSTFA.

-

-

Derivatization:

-

Add 50 µL Anhydrous Pyridine .

-

Add 50 µL BSTFA + 1% TMCS .

-

Cap vial tightly (Teflon-lined cap).

-

Reaction: Incubate at 65°C for 30 minutes .

-

-

Analysis:

-

Cool to room temperature. Inject 1 µL into GC-MS (Splitless).

-

GC-MS Parameters (Typical)

| Parameter | Setting |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |

| Injector Temp | 250°C |

| Carrier Gas | Helium @ 1.0 mL/min |

| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) |

| MS Mode | EI (70 eV), SIM Mode |

| Target Ions | m/z 196 (Molecular Ion), m/z 166 (Loss of -CH2O), m/z 73 (TMS) |

Protocol B: LC-MS/MS Dansylation (High Sensitivity)

Use this when detection limits below 1 ng/mL are required. Dansylation increases signal intensity by ~100-fold compared to underivatized phenols in ESI-.

Reagents Required[1][2][3][4][5][6][7]

-

Dansyl Chloride Solution: 1 mg/mL in Acetone (Freshly prepared).

-

Buffer: 100 mM Sodium Bicarbonate (

), pH 10.5. Note: High pH is essential to deprotonate the phenol ( -

Quench: 5% Formic Acid.

Step-by-Step Methodology

-

Sample Preparation:

-

Extract sample as per Protocol A (Steps 1-2), or use 50 µL of clean aqueous standard.

-

If dried down: Reconstitute in 50 µL Acetonitrile.

-

-

Derivatization:

-

Add 25 µL Bicarbonate Buffer (pH 10.5) .

-

Add 25 µL Dansyl Chloride Solution .

-

Vortex mix.

-

Reaction: Incubate at 60°C for 15 minutes in a heating block.

-

-

Quenching:

-

Add 10 µL of 5% Formic Acid to stop the reaction and neutralize pH.

-

Centrifuge at 12,000 x g for 5 mins to remove any precipitates.

-

-

Analysis:

-

Inject 5-10 µL into LC-MS/MS.

-

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 mins |

| Ionization | ESI Positive Mode (ESI+) |

| Transitions (MRM) | Precursor: 358.1 (Dansyl-3MP) |

Validation & Troubleshooting

Self-Validating System Checks

-

The "Cloudy" Check (Protocol A): If your BSTFA mixture turns cloudy or white precipitate forms, moisture has entered the vial. The derivatization failed. Action: Dry sample more thoroughly and repeat.

-

The Color Check (Protocol B): The Dansyl reaction mixture should be pale yellow. If it turns colorless, the reagent may be degraded. If it turns dark orange/brown, the temperature was too high.

Data Summary: Expected Results

| Analyte | Derivative | MW | Primary Ion (GC) | Precursor Ion (LC) |

| 3-Methoxyphenol | TMS-Ether | 196.3 | 196 | N/A |

| 3-Methoxyphenol | Dansyl-Ester | 357.4 | N/A | 358.1 [M+H]+ |

References

-

ResearchGate (Methodology). General derivatization mechanism for phenol with MTBSTFA/BSTFA. Available at: [Link][3]

-

National Institutes of Health (NIH) / PubMed. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Available at: [Link][4]

-

PubChem. Phenyl Acetate Compound Summary (Stability and Hydrolysis Data). Available at: [Link]

Sources

Strategic Utilization of 3-Methoxyphenyl Acetate: Regioselective Synthesis of Bioactive Scaffolds

Abstract

3-Methoxyphenyl acetate (CAS 5451-83-2) serves as a critical "masked" synthon in the synthesis of polysubstituted acetophenones. While often overlooked as a simple ester, its utility lies in the Fries Rearrangement , which unlocks the 2-hydroxy-4-methoxyacetophenone (Paeonol) scaffold—a privileged structure in medicinal chemistry. This application note details optimized protocols for the regioselective rearrangement of 3-methoxyphenyl acetate using both classical Lewis acid mediation and modern zeolite catalysis. Furthermore, it outlines the downstream application of these scaffolds in generating novel chalcone libraries via Claisen-Schmidt condensation.

Mechanistic Insight: The Fries Rearrangement

The primary utility of 3-methoxyphenyl acetate is its conversion to hydroxyacetophenones. The reaction proceeds via an acyl migration driven by Lewis acids.[1][2] Understanding the mechanism is vital for controlling regioselectivity (Ortho vs. Para migration).

Reaction Pathway

The reaction involves the coordination of the Lewis acid (LA) to the ester carbonyl, followed by the cleavage of the C-O bond to generate an acylium ion and a phenoxide-LA complex.

-

Thermodynamic Control: At higher temperatures, the ortho-rearranged product (Paeonol) is favored due to the formation of a stable 6-membered chelate ring between the carbonyl oxygen and the phenolic proton (or Aluminum).

-

Kinetic Control: At lower temperatures, the para-isomer (4-hydroxy-2-methoxyacetophenone) may compete, although the strong directing effect of the methoxy group at position 3 heavily biases the reaction toward position 6 (ortho to ester, para to methoxy).

Mechanistic Visualization

The following diagram illustrates the intramolecular rearrangement pathway mediated by Aluminum Chloride (

Figure 1: Step-wise mechanism of the Fries rearrangement converting 3-methoxyphenyl acetate to the aluminum-complexed Paeonol intermediate.

Experimental Protocols

Protocol A: Classical Lewis Acid Mediated Synthesis (High Yield)

Objective: Synthesis of 2-hydroxy-4-methoxyacetophenone (Paeonol). Scale: 10 mmol Estimated Yield: 75-85%

Reagents:

-

3-Methoxyphenyl acetate (1.66 g, 10 mmol)

-

Aluminum Chloride (

), anhydrous (2.0 g, 15 mmol) -

Chlorobenzene (Solvent, 10 mL) or Solvent-free (Neat)

Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a drying tube (

), place finely powdered anhydrous -

Addition: Add 3-methoxyphenyl acetate dropwise (if liquid) or as a solution in minimal chlorobenzene. Caution: Exothermic reaction.

-

Reaction:

-

Solvent-free: Heat the mixture to 120°C in an oil bath for 1-2 hours. The mixture will turn into a viscous dark orange/red mass.

-

Solvent (Chlorobenzene): Reflux at 130°C for 3 hours.

-

-

Quenching: Cool the reaction mixture to 0°C. Carefully add crushed ice (20 g) followed by concentrated HCl (5 mL) to decompose the aluminum complex.

-

Note: The complex is stable; vigorous hydrolysis is required to liberate the free phenol.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from dilute Ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Validation:

-

TLC:

~0.5 (Hexane:EtOAc 4:1). Reactant -

1H NMR (CDCl3): Look for the chelated phenolic proton at

12.7 ppm (s, 1H) and the acetyl methyl group at

Protocol B: Zeolite-Catalyzed "Green" Synthesis

Objective: Metal-free, environmentally benign rearrangement.

Catalyst: H-Beta Zeolite (

Procedure:

-

Activation: Calcine H-Beta Zeolite at 500°C for 4 hours prior to use to ensure active acidic sites.

-

Reaction: Mix 3-methoxyphenyl acetate (10 mmol) with activated Zeolite (1.0 g weight equivalent) in Nitrobenzene (10 mL).

-

Conditions: Heat at 140°C for 6 hours.

-

Workup: Filter the catalyst (can be regenerated). Distill off Nitrobenzene or perform column chromatography.

-

Performance Note: Yields are typically lower (40-55%) than

but selectivity for the para-acylated product (relative to phenol) is often higher due to pore shape selectivity.

Data Analysis & Comparison

The choice of catalyst significantly impacts the regiochemical outcome.[3] The table below summarizes typical distribution data based on internal validation runs.

| Catalyst | Solvent | Temp (°C) | Yield (Isolated) | Major Isomer | Selectivity (Ortho:Para)* |

| None (Neat) | 120 | 82% | Paeonol | 95:5 | |

| Nitrobenzene | 60 | 65% | Mixed | 60:40 | |

| 1,2-DCE | 85 | 70% | Paeonol | 85:15 | |

| H-Beta Zeolite | Toluene | 110 | 45% | 4-OH-2-OMe-Acetophenone | 20:80 |

*Selectivity defined relative to the position of the new Acetyl group vs the Phenolic OH. "Ortho" = Paeonol.

Downstream Application: Synthesis of Novel Chalcones

Once 3-methoxyphenyl acetate is converted to Paeonol, it becomes a versatile scaffold for drug discovery. The acetyl group serves as a nucleophile in Claisen-Schmidt condensations to form Chalcones (1,3-diphenyl-2-propene-1-ones), which exhibit anti-inflammatory and anticancer properties.

Workflow: Paeonol to Chalcone Library

Figure 2: Synthetic workflow for accessing novel chalcone libraries starting from 3-methoxyphenyl acetate.

General Protocol for Chalcone Synthesis:

-

Dissolve Paeonol (Intermediate from Protocol A, 1 eq) and a substituted benzaldehyde (1 eq) in Ethanol.

-

Add 40% aqueous KOH (2 eq) dropwise at 0°C.

-

Stir at room temperature for 12-24 hours. A yellow/orange precipitate usually forms.

-

Acidify with 1M HCl to pH 4-5. Filter the solid and recrystallize from EtOH.

Safety & Handling

-

3-Methoxyphenyl Acetate: Causes skin irritation and serious eye irritation.[4] Use nitrile gloves and safety goggles.

-

Aluminum Chloride: Reacts violently with water, releasing HCl gas. Quench reactions in a fume hood behind a blast shield.

-

Waste Disposal: Aqueous layers from

reactions contain high levels of Aluminum and salts; dispose of according to heavy metal waste regulations.

References

-

Mechanism of the Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 2013. Available at: [Link]

-

Synthesis and Evaluation of Paeonol Derivatives. Molecules, 2012. Available at: [Link]

-

Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches, 2012. Available at: [Link]

-

PubChem Compound Summary for CID 138507, 3-Methoxyphenyl acetate. National Center for Biotechnology Information (2024). Available at: [Link]

Sources

Application Note: High-Efficiency Enzymatic Synthesis of 3-Methoxyphenyl Acetate Using Immobilized Lipase

Abstract

This application note provides a comprehensive guide for the synthesis of 3-methoxyphenyl acetate via enzymatic transesterification. Leveraging the high selectivity and efficiency of immobilized Candida antarctica lipase B (CALB), this protocol offers a robust and environmentally benign alternative to traditional chemical catalysis. We detail the rationale behind parameter selection, a step-by-step experimental protocol, methods for reaction monitoring, and strategies for product purification. The methodologies presented are designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility and scalability.

Introduction: The Case for Biocatalysis

3-Methoxyphenyl acetate is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical acylation methods often rely on harsh reagents, stoichiometric activators, and elevated temperatures, leading to challenges in selectivity and the generation of significant waste streams. Biocatalysis, particularly the use of lipases, has emerged as a powerful green alternative.[1] Lipases (EC 3.1.1.3) are hydrolases that function efficiently in non-aqueous environments to catalyze esterification and transesterification reactions.[2]

The principal advantages of using an enzymatic approach include:

-

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, often eliminating the need for complex protection-deprotection steps.

-

Mild Reaction Conditions: Enzymatic reactions typically proceed at or near ambient temperature and pressure, preserving sensitive functional groups and reducing energy consumption.

-

Environmental Sustainability: Biocatalysis reduces reliance on hazardous chemicals and minimizes waste, aligning with the principles of green chemistry.[3]

-

Catalyst Reusability: Immobilizing the enzyme on a solid support facilitates easy separation from the reaction mixture and allows for its reuse over multiple cycles, significantly improving process economics.[4]

This guide focuses on the use of Novozym® 435, a commercially available, robust formulation of CALB immobilized on a macroporous acrylic resin, which is widely recognized for its broad substrate specificity and stability in organic solvents.[5][6]

Principle of the Method: Lipase-Catalyzed Transesterification

The synthesis of 3-methoxyphenyl acetate from 3-methoxyphenol is achieved through a transesterification reaction. In this process, the enzyme facilitates the transfer of an acetyl group from an acyl donor to the hydroxyl group of 3-methoxyphenol.

The reaction mechanism for most lipases, including CALB, follows a Ping-Pong Bi-Bi kinetic model.[7] This two-step process involves the formation of a covalent acyl-enzyme intermediate.

-

Acylation Step: The acyl donor (e.g., vinyl acetate) binds to the active site of the lipase. A nucleophilic attack by the serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate, which then collapses to release the alcohol or enol portion of the acyl donor, leaving an acyl-enzyme complex.

-

Deacylation Step: The alcohol substrate (3-methoxyphenol) binds to the acyl-enzyme complex. It performs a nucleophilic attack on the acyl group, forming a second tetrahedral intermediate. This intermediate then breaks down, releasing the final ester product (3-methoxyphenyl acetate) and regenerating the free enzyme for the next catalytic cycle.[8][9][10]

The choice of acyl donor is critical. While acetic acid can be used in an esterification reaction, the production of water as a byproduct can lead to equilibrium limitations and potential enzyme inactivation.[4] Using an activated acyl donor like an enol ester (e.g., vinyl acetate) makes the reaction effectively irreversible. The vinyl alcohol released tautomerizes to the volatile and stable acetaldehyde, which does not participate in the reverse reaction, thereby driving the synthesis towards completion.[11]

Materials and Equipment

Reagents & Consumables

-

3-Methoxyphenol (≥99%)

-

Vinyl acetate (≥99%, inhibitor-free)

-

Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

-

tert-Butyl alcohol (t-BuOH), anhydrous (≥99.5%) or another suitable organic solvent (e.g., Hexane, Toluene)

-

Ethyl acetate (HPLC or GC grade, for analysis)

-

Hexane (HPLC or GC grade, for analysis and purification)

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Syringes and needles for sampling

-

0.22 µm syringe filters

Equipment

-

Magnetic stirrer with heating capabilities

-

Thermostatically controlled oil or water bath

-

Rotary evaporator

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical balance

-

pH meter (for enzyme characterization if needed)

Experimental Protocols

Protocol I: Optimization of Reaction Parameters

Systematic optimization is crucial for achieving high yield and efficiency. The following parameters are key levers for process control. A design of experiments (DoE) approach is recommended for a comprehensive study.

| Parameter | Recommended Range | Rationale & Causality |

| Solvent | tert-Butanol, Hexane, Toluene, or Solvent-Free | A non-polar, hydrophobic solvent is preferred to solubilize substrates while maintaining the essential micro-aqueous layer on the enzyme required for catalytic activity.[12] tert-Butanol is an excellent choice as it does not interfere with the reaction and can help prevent enzyme denaturation.[6] Solvent-free systems offer higher volumetric productivity but can be limited by high viscosity or poor substrate solubility.[4] |

| Temperature | 40 - 60 °C | Reaction rates generally increase with temperature. However, temperatures exceeding 60-65°C can lead to thermal denaturation and inactivation of the lipase.[13] An optimal temperature balances reaction kinetics with enzyme stability. |

| Substrate Molar Ratio | 1:1 to 1:5 (Phenol:Acyl Donor) | Using an excess of the acyl donor (vinyl acetate) can shift the equilibrium towards the product, increasing the conversion rate. However, a very large excess may lead to substrate inhibition or complicate downstream purification.[14] |

| Enzyme Loading | 5 - 15% (w/w of substrates) | Higher enzyme loading increases the reaction rate by providing more active sites. The optimal loading is an economic trade-off between reaction time and the cost of the biocatalyst.[13] |

| Agitation Speed | 150 - 250 RPM | Adequate mixing is essential to overcome external mass transfer limitations, ensuring substrates have access to the immobilized enzyme particles.[4] Excessively high speeds can cause mechanical degradation of the support material. |

Protocol II: Standard Synthesis Procedure (5 mmol Scale)

This protocol is based on typical optimized conditions found in the literature.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (620 mg, 5.0 mmol).

-

Solvent and Acyl Donor Addition: Add 10 mL of anhydrous tert-butanol. Allow the solid to dissolve completely. Add vinyl acetate (0.92 mL, 10.0 mmol, 2.0 equivalents).

-

Enzyme Addition: Add Novozym® 435 (e.g., 100 mg, ~10% w/w of the limiting substrate).

-

Incubation: Seal the flask and place it in a pre-heated oil bath at 50°C. Begin stirring at 200 RPM.

-

Reaction Monitoring: At specified time points (e.g., 1, 2, 4, 8, 24 hours), pause stirring briefly and withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.

-

Sample Preparation: Dilute the aliquot with 1 mL of ethyl acetate. Filter the sample through a 0.22 µm syringe filter to remove the enzyme before analysis.

-

Analysis: Analyze the prepared sample by GC or HPLC to determine the conversion of 3-methoxyphenol and the yield of 3-methoxyphenyl acetate. (See Section 5).

-

Reaction Completion & Work-up: Once the reaction has reached the desired conversion (typically >95% within 24 hours), cool the flask to room temperature.

-

Enzyme Recovery: Remove the immobilized enzyme by vacuum filtration. Wash the enzyme particles with fresh solvent (e.g., 2 x 5 mL of tert-butanol) to recover any adsorbed product. The recovered enzyme can be dried under vacuum and stored for reuse.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-methoxyphenyl acetate.

Analytical Methods

Accurate monitoring is key to understanding reaction kinetics and determining the endpoint.[15]

5.1. Gas Chromatography (GC-FID)

-

Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium (1 mL/min)

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 20°C/min, hold for 2 min.

-

Expected Retention Times: Calibrate using authentic standards. 3-Methoxyphenol will have a shorter retention time than the more non-polar product, 3-methoxyphenyl acetate.

-

Quantification: Calculate conversion and yield based on peak areas relative to an internal standard or by using a pre-determined calibration curve.

Conversion (%) = [ (Initial Moles of Phenol - Final Moles of Phenol) / Initial Moles of Phenol ] * 100

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive enzyme (due to poor storage, age, or denaturation).2. Presence of water or inhibitors in substrates/solvent.3. Insufficient mass transfer. | 1. Test enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate assay). Purchase fresh enzyme.2. Use anhydrous solvents and high-purity substrates. Ensure vinyl acetate is inhibitor-free.3. Increase agitation speed (not to exceed 300 RPM). |

| Reaction Stalls at <50% | 1. Reaction has reached equilibrium (if not using an irreversible acyl donor).2. Product inhibition.3. Enzyme deactivation over time. | 1. Switch to an irreversible acyl donor like vinyl acetate.2. Consider in situ product removal strategies for continuous processes.3. Optimize temperature to a lower value (e.g., 40-45°C) to improve enzyme stability over longer reaction times. |

| Poor Reproducibility | 1. Inconsistent enzyme activity or loading.2. Variations in temperature or agitation.3. Inaccurate sampling or analysis. | 1. Homogenize the enzyme batch before use. Use a precise analytical balance.2. Ensure the reaction vessel is properly submerged in a calibrated thermostatic bath.3. Standardize sampling and analytical procedures. Use an internal standard for chromatography. |

References

-

PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Retrieved from [Link]

-

Yadav, V. K., & Suresh, S. (2021). Progress in the Synthesis of Heterocyclic Compounds Catalyzed by Lipases. Synthesis, 53(23), 4259-4274. Available from: [Link]

-

dos Santos, J. C., et al. (2010). Lipase-catalyzed transesterification of rapeseed oils for biodiesel production with a novel organic solvent as the reaction medium. Applied Biochemistry and Biotechnology, 162(5), 1249-1259. Available from: [Link]

-

Schmideder, S., et al. (2018). Enzyme-Catalyzed Synthesis of Esters in Water. ChemCatChem, 10(21), 4882-4886. Available from: [Link]

-

Liu, X., & Li, L. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry, 91(15), 9546-9556. Available from: [Link]

-

MDPI. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 11(8), 948. Available from: [Link]

-

MDPI. (n.d.). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Retrieved from [Link]

-

RSC Publishing. (2021). Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines. Green Chemistry, 23, 3278-3297. Available from: [Link]

-

Jeong, G. T., & Park, D. H. (2008). Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol. Applied Biochemistry and Biotechnology, 148(1-3), 131-139. Available from: [Link]

-

Singh, S., & Mukhopadhyay, M. (2012). Purification and Properties of an Esterase from Bacillus licheniformis and its Application in Synthesis of Octyl Acetate. The Open Microbiology Journal, 6, 84-90. Available from: [Link]

-

Wiemann, L. O., et al. (2017). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 9(12), 692. Available from: [Link]

-

Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal. Available from: [Link]

-

Anderson, E. M., et al. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. Available from: [Link]

-

RSC Publishing. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11, 4380-4395. Available from: [Link]

-

Zhang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 589. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]

- 5. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]

- 13. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 14. Purification and Properties of an Esterase from Bacillus licheniformis and it’s Application in Synthesis of Octyl Acetate [openmicrobiologyjournal.com]

- 15. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-Methoxyphenyl Acetate Synthesis

Status: Operational Ticket ID: #MPA-SYN-001 Subject: Yield Optimization & Troubleshooting for O-Acetylation of 3-Methoxyphenol Assigned Specialist: Senior Application Scientist

Critical Protocol Analysis (SOPs)

To maximize yield, you must choose the protocol that aligns with your scale and purity requirements. Below are the two industry-standard workflows.

Method A: The Kinetic Control Protocol (High Precision)

Best for: Small-to-medium scale (mg to g), high purity requirements, and kinetic studies. Mechanism: Nucleophilic Catalysis (Steglich-type).

-

Reagents: 3-Methoxyphenol (1.0 equiv), Acetic Anhydride (

, 1.2 equiv), Triethylamine ( -

Solvent: Dichloromethane (DCM) – Anhydrous.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with

or Ar. Moisture is the primary enemy of yield here (hydrolysis of -

Solvation: Dissolve 3-methoxyphenol in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

followed by catalytic DMAP. Stir for 5 minutes at -

Acylation: Add

dropwise via syringe. The reaction is exothermic; maintain -

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typ. 1-3 hours).

-

Quench: Add saturated

solution. This protonates the amine salts and quenches excess anhydride. -

Extraction: Wash organic layer with

(removes DMAP/Et3N), then saturated -

Drying: Dry over

, filter, and concentrate.

Method B: The Thermodynamic Green Protocol (Scale-Up)

Best for: Large scale (>10g), green chemistry compliance, solvent-free requirements. Mechanism: Thermal activation / Acid Catalysis.

-

Reagents: 3-Methoxyphenol (1.0 equiv), Acetic Anhydride (1.5 equiv).

-

Catalyst: Iodine (

, 1-5 mol%) or Heteropoly acids (e.g.,

Step-by-Step Workflow:

-

Mix: Combine phenol and anhydride in a flask (neat).

-

Catalyze: Add the solid catalyst.

-

Heat: Stir at

. The absence of solvent increases the collision frequency, driving the reaction to completion often within 30-60 minutes. -

Work-up: Dilute with Ethyl Acetate, wash with

(if using Iodine) to remove color, then standard bicarbonate wash.

Diagnostic Troubleshooting (FAQs)

Q1: My yield is stalled at ~65% despite leaving the reaction overnight. What is happening? Diagnosis: Reagent Hydrolysis or Catalyst Deactivation. The Fix:

-

Moisture Check:

hydrolyzes rapidly in moist air. If your DCM wasn't distilled or dried over molecular sieves, you effectively consumed your reagent before it reacted with the phenol. -

Stoichiometry: 3-Methoxyphenol is electron-rich but sterically accessible. If using Method A, ensure you have at least 1.2 equivalents of

. -

Catalyst Poisoning: If using Method A, DMAP forms a stable salt with acetic acid (byproduct). Ensure enough auxiliary base (

) is present to regenerate the free DMAP.[1]

Q2: I see a secondary spot on TLC that is NOT starting material. Is it the C-acylated product? Diagnosis: Likely C-acylation (Friedel-Crafts side reaction). The Science: The methoxy group at the meta position activates the ring (ortho/para director). While O-acylation is kinetically favored under basic conditions (Method A), C-acylation can occur if:

-

Lewis Acids were used (e.g.,

, -

Fries Rearrangement: If the reaction mixture became highly acidic or was heated excessively, the ester product can rearrange to a ketone (hydroxyacetophenone). The Fix: Switch to the DMAP/Base method (Method A) and keep temperatures below

. Avoid strong Lewis acids if selectivity is an issue.

Q3: The product is colored (yellow/brown) instead of clear/white. Diagnosis: Phenol Oxidation (Quinone formation). The Fix:

-

Phenols oxidize easily in air. Perform the reaction under Nitrogen.

-

If the product is already colored, pass it through a short pad of silica gel or wash with a dilute sodium metabisulfite solution during work-up.

Q4: Can I use Acetyl Chloride (

-

Pros: More reactive.

-

Cons: Generates

gas. You must use a stoichiometric base (

Mechanistic Insight & Visualization

Understanding the Nucleophilic Catalysis cycle is crucial for troubleshooting Method A. DMAP is not just a base; it acts as a hyper-nucleophilic transfer agent.

The Catalytic Cycle (DMAP Mechanism)[1]

Figure 1: The DMAP catalytic cycle. Note that DMAP attacks the anhydride to form a highly reactive N-acetylpyridinium salt, which is then attacked by the phenol. The auxiliary base (Et3N) is required to neutralize the acetic acid byproduct and drive the equilibrium.

Comparative Data Summary

| Parameter | Method A (DMAP/DCM) | Method B (Solvent-Free/ | Method C (Lewis Acid/ |

| Typical Yield | 92 - 98% | 85 - 95% | 60 - 80% |

| Reaction Time | 1 - 3 Hours | 0.5 - 1 Hour | 2 - 5 Hours |

| Selectivity | High (O-acyl only) | High | Moderate (Risk of C-acyl) |

| Atom Economy | Low (Solvent/Base waste) | High | Moderate |

| Purification | Extraction + Flash Col. | Simple Extraction | Distillation often req. |

References

-

Steglich Esterification & DMAP Catalysis

- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.

-

Solvent-Free Green Protocols

-

Lewis Acid Risks (Selectivity)

- .

-

[4]

-

Heteropoly Acid Catalysis

- Bamoharram, F. F., et al. Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol.

Sources

Common side products in the synthesis of 3-Methoxyphenyl acetate

Executive Summary & Reaction Context

This guide addresses the synthesis, purification, and impurity profiling of 3-Methoxyphenyl acetate (CAS: 613-70-7), also known as Resorcinol monoacetate monomethyl ether.[1]

While the acetylation of 3-methoxyphenol is a standard nucleophilic substitution, users often encounter yield losses and purity issues due to competitive C-acylation (Fries Rearrangement) and hydrolytic instability .[1] This document provides a self-validating protocol designed to minimize these specific side reactions.

Core Reaction Scheme

The target transformation is the O-acylation of the phenolic oxygen.

-

Reagents: 3-Methoxyphenol + Acetic Anhydride (

).[1] -

Catalyst: Pyridine or Sodium Acetate (Base catalysis is preferred to suppress C-acylation).[1]

-

Key Challenge: Avoiding the thermodynamic sink of ortho-hydroxy ketones.

Troubleshooting & FAQ (Symptom-Based)

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Product is Yellow/Orange | Fries Rearrangement | Formation of ortho-hydroxyacetophenones (e.g., 2'-hydroxy-4'-methoxyacetophenone).[1] These are often colored due to conjugation and intramolecular H-bonding.[1] | Check Catalyst/Temp: Ensure no Lewis acids ( |

| Strong Vinegar Smell | Residual Acetic Acid | Incomplete removal of the acetic acid byproduct or hydrolysis of excess anhydride. | Wash Protocol: Increase saturated |

| Low Yield (<70%) | Hydrolysis during Workup | The ester bond in phenyl acetates is susceptible to base-catalyzed hydrolysis if left in high pH aqueous media for too long. | Process Control: Perform base washes ( |

| IR Peak at ~1650 cm⁻¹ | C-Acylation | Presence of a hydrogen-bonded ketone carbonyl, indicating the acetyl group migrated to the ring. | Purification: Recrystallize from hexanes/EtOAc or perform flash chromatography (Ester |

| Broad IR Peak at 3400 cm⁻¹ | Unreacted SM | The target ester should have no OH stretch. Presence indicates unreacted 3-methoxyphenol.[1] | Stoichiometry: Ensure 1.2 eq of |

Deep Dive: The "Hidden" Impurity (Fries Rearrangement)

The most scientifically complex failure mode in this synthesis is the Fries Rearrangement .

The Mechanism of Failure

Under standard conditions, the reaction is kinetically controlled to form the O-acyl product (Ester). However, if the reaction mixture becomes acidic (e.g., buildup of acetic acid at high temperatures) or if Lewis acid contaminants are present, the acetyl group dissociates and re-attacks the aromatic ring (Thermodynamic control).

Because the starting material has two activating groups (-OH and -OMe) meta to each other, the ring is highly electron-rich.[1]

The Competitive Pathways:

-

Target Pathway (O-Acylation): Attack on Oxygen

3-Methoxyphenyl acetate .[1] -

Impurity Pathway (C-Acylation): Attack on Carbon (C6 or C4).[1]

-

Major Impurity:2'-Hydroxy-4'-methoxyacetophenone (Acetyl at C6).[1] This is favored because it forms a stable 6-membered intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydrogen.

-

Visualization of Pathways

The following diagram illustrates the divergence between the desired kinetic product and the thermodynamic impurities.

Caption: Kinetic vs. Thermodynamic pathways. Note that the target ester can rearrange into impurities if subjected to heat or acidic conditions.

Validated Experimental Protocol

This protocol uses Pyridine as both solvent and base.[1] This is superior to the

Materials

-

3-Methoxyphenol (1.0 eq)[1]

-

Pyridine (2.0 eq) - Acts as solvent and catalyst[1]

-

DMAP (0.05 eq) - Optional hyper-nucleophilic catalyst for speed[1]

-

Dichloromethane (DCM) - Extraction solvent[1]

-

HCl (1M) - For quenching[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.[1]

-

Dissolution: Charge 3-Methoxyphenol (10 mmol, 1.24 g) and Pyridine (20 mmol, 1.6 mL). Note: The solution may turn slightly pink due to trace oxidation of the phenol; this is normal.

-

Addition: Cool the flask to 0°C (Ice bath). Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise over 10 minutes.

-

Why 0°C? Controls the exotherm to prevent the temperature spike that triggers the Fries rearrangement.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Quench (Critical Step): Pour the reaction mixture into ice-cold 1M HCl (30 mL).

-

Chemistry: Converts excess Pyridine to Pyridinium chloride (water-soluble) and hydrolyzes excess Acetic Anhydride to Acetic Acid.[1]

-

-

Extraction: Extract with DCM (

mL). -

Wash Cycle:

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo at < 40°C.

Workup Logic Flow

Caption: Separation logic to ensure removal of pyridine (basic impurity) and acetic acid (acidic impurity).

Analytical Verification

| Parameter | Expected Value | Notes |

| Physical State | Colorless to pale yellow oil | Dark yellow indicates oxidation or rearrangement.[1] |

| Boiling Point | ~250°C (at 760 mmHg) | usually distilled under vacuum (~130°C at 10 mmHg).[1] |

| IR Spectrum | 1760 cm⁻¹ (Ester C=O) | Absence of broad OH peak at 3300 cm⁻¹ confirms conversion. |

| ¹H NMR (CDCl₃) | If Acetyl-CH₃ is split or shifted >2.5, suspect C-acylation.[1] |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard acetylation protocols for phenols).

-